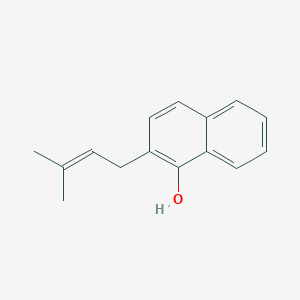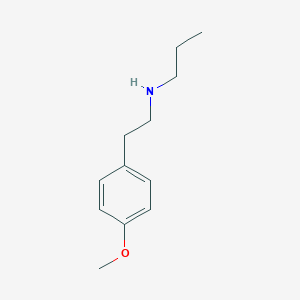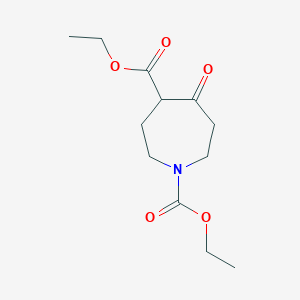
Diethyl 5-oxoazepane-1,4-dicarboxylate
Vue d'ensemble
Description
Diethyl 5-oxoazepane-1,4-dicarboxylate, also known as DOADC, is a chemical compound that has been extensively used in scientific research. DOADC is a cyclic amino acid derivative that contains a carboxylate group and two ester groups. It has a molecular weight of 249.28 g/mol and a melting point of 96-99°C. DOADC has been synthesized using various methods, and its synthesis has been optimized to obtain high yields and purity.
Mécanisme D'action
The mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate is not fully understood. However, it has been suggested that Diethyl 5-oxoazepane-1,4-dicarboxylate can act as a prodrug that is converted into active metabolites in vivo. The active metabolites of Diethyl 5-oxoazepane-1,4-dicarboxylate have been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 and glycogen phosphorylase. These enzymes play important roles in various physiological processes, such as glucose homeostasis and glycogen metabolism.
Effets Biochimiques Et Physiologiques
Diethyl 5-oxoazepane-1,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce the viral load in infected cells, and inhibit the growth of bacteria. Diethyl 5-oxoazepane-1,4-dicarboxylate has also been shown to improve glucose homeostasis and increase insulin sensitivity in animal models of diabetes. Additionally, Diethyl 5-oxoazepane-1,4-dicarboxylate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 5-oxoazepane-1,4-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. Diethyl 5-oxoazepane-1,4-dicarboxylate is also stable under standard laboratory conditions and can be stored for long periods without degradation. However, Diethyl 5-oxoazepane-1,4-dicarboxylate has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, the mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate is not fully understood, which limits its potential applications in certain areas of research.
Orientations Futures
Diethyl 5-oxoazepane-1,4-dicarboxylate has potential applications in various areas of research, and several future directions can be explored. One potential direction is the synthesis of Diethyl 5-oxoazepane-1,4-dicarboxylate derivatives with improved pharmacological properties. These derivatives can be used to develop new drugs with enhanced efficacy and reduced side effects. Another potential direction is the development of new synthetic methods for Diethyl 5-oxoazepane-1,4-dicarboxylate that are more efficient and cost-effective. These methods can increase the availability of Diethyl 5-oxoazepane-1,4-dicarboxylate for research purposes. Additionally, the mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate can be further investigated to gain a better understanding of its potential applications in various physiological processes.
Conclusion
In conclusion, Diethyl 5-oxoazepane-1,4-dicarboxylate is a cyclic amino acid derivative that has been extensively used in scientific research. It has been synthesized using various methods, and its synthesis has been optimized to obtain high yields and purity. Diethyl 5-oxoazepane-1,4-dicarboxylate has potential applications in medicinal chemistry, material science, and other areas of research. It has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Diethyl 5-oxoazepane-1,4-dicarboxylate has advantages and limitations for lab experiments, and several future directions can be explored to further investigate its potential applications.
Applications De Recherche Scientifique
Diethyl 5-oxoazepane-1,4-dicarboxylate has been extensively used in scientific research as a building block for the synthesis of various cyclic amino acid derivatives. It has been used to synthesize compounds that have potential applications in medicinal chemistry, such as anticancer agents, antiviral agents, and antibacterial agents. Diethyl 5-oxoazepane-1,4-dicarboxylate has also been used to synthesize compounds that have potential applications in material science, such as polymers and nanoparticles.
Propriétés
Numéro CAS |
19786-58-4 |
|---|---|
Nom du produit |
Diethyl 5-oxoazepane-1,4-dicarboxylate |
Formule moléculaire |
C12H19NO5 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
diethyl 5-oxoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(15)9-5-7-13(8-6-10(9)14)12(16)18-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
LPGVWBIXNZSMNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |
Synonymes |
1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B176944.png)
![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)
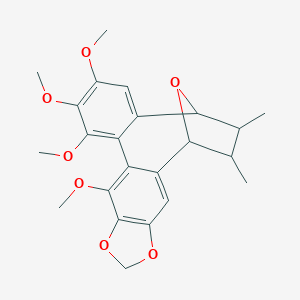
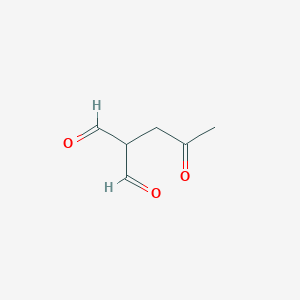
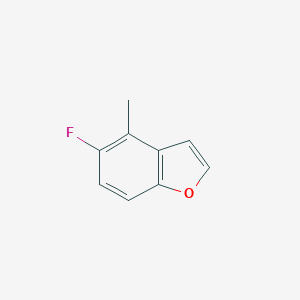
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
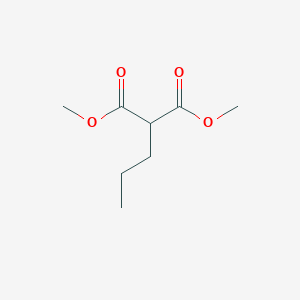
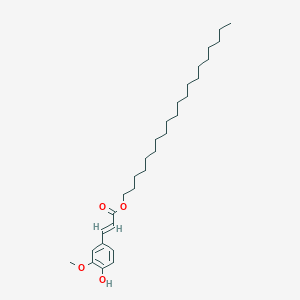
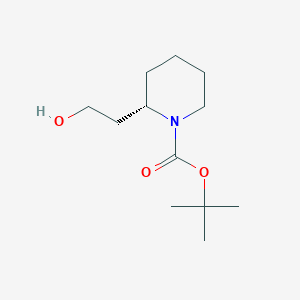
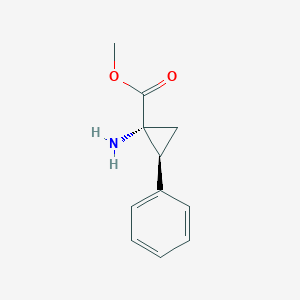
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
